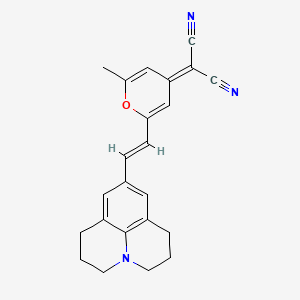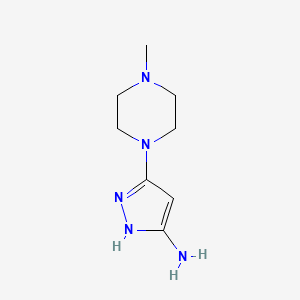
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The pyrazole core is a five-membered heterocyclic ring containing two nitrogen atoms, which can be modified to produce compounds with a variety of biological activities. The presence of a basic amine group is a common feature in these molecules, which is essential for their interaction with biological targets such as receptors .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the introduction of various substituents to the pyrazole core to enhance biological activity and selectivity. In the case of 1-arylpyrazoles, the nature of the substituents, particularly at the 3-position of the pyrazole ring, is crucial for activity. The synthesis of these compounds can include steps such as acylation, condensation with amines, and the introduction of specific functional groups that are necessary for receptor binding. For instance, the synthesis of S1RA involved the use of an ethylenoxy spacer and small cyclic amines to achieve selectivity for σ(1)R over σ(2)R .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and the substituents attached to it. The structure can influence the tautomeric state of the compound, which is the ability of a compound to exist in multiple forms by the transfer of a hydrogen atom and a switch of a single bond and an adjacent double bond. For example, Schiff base derivatives of pyrazolone have been shown to exist in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic displacement, electrophilic substitution, and reactions with amines to form enamines. The reactivity of these compounds can be manipulated by modifying the substituents on the pyrazole core. For example, 4-chloro-2-methylthiopyrazolo[1,5-a]-1,3,5-triazine was used to study nucleophilic displacement reactions, where both chloro and methylthio groups could be displaced by nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents on the pyrazole core. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring resulted in new water-soluble pyrazolate rhodium(I) complexes, indicating that the solubility of these compounds can be enhanced by appropriate functionalization . The pharmacological profile, including ADME (absorption, distribution, metabolism, and excretion) properties, is also an important aspect of the physical and chemical properties analysis, as seen with the clinical candidate S1RA .
Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Pyrazoles
- Application : A study by Odin et al. (2022) explored the synthesis of fluorescent pyrazoles using derivatives similar to 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine. These compounds showed marked fluorescent abilities, with potential applications in bioimaging and molecular tagging.
- Reference : Odin et al., 2022
- Application : Chetouani et al. (2005) reported the inhibitory action of bipyrazolic compounds, including 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine, on the corrosion of iron in acidic media. This suggests its use as a corrosion inhibitor in industrial applications.
- Reference : Chetouani et al., 2005
- Application : Veloso et al. (2012) synthesized and characterized 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, a compound closely related to 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine, as part of a series of anti-inflammatory agents.
- Reference : Veloso et al., 2012
- Application : Wang et al. (2018) synthesized a derivative of 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine as a potential PET imaging agent for the visualization of neuroinflammation, highlighting its diagnostic applications in medical imaging.
- Reference : Wang et al., 2018
- Application : Vavaiya et al. (2022) conducted a study on nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including analogs of 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine, revealing significant anti-tubercular activity.
- Reference : Vavaiya et al., 2022
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUIMKSJWJHSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668132 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
CAS RN |
537039-17-1 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





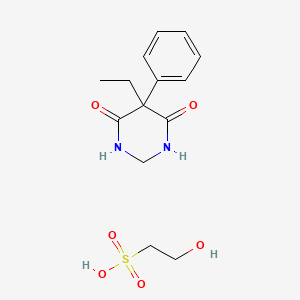

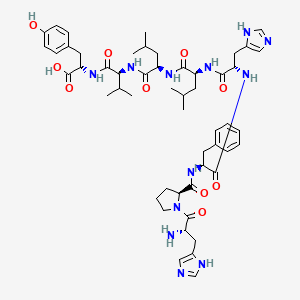
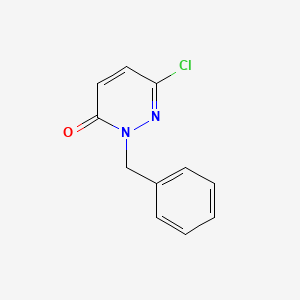

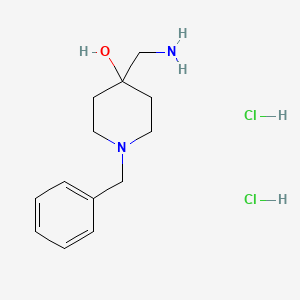
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

